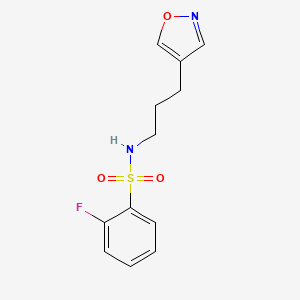

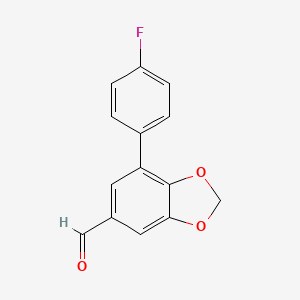

2-(3,3,3-三氟丙基)-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives, including those with trifluoropropyl groups, involves various strategies. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and their structures confirmed through spectroscopic methods such as IR, NMR, and HRMS or elemental analysis . Similarly, the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives from trifluoro precursors was reported, with the characterization including IR, Raman, NMR, and X-ray crystallography . Another study described the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, showcasing the versatility of thiazole derivatives in combinatorial chemistry . Additionally, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides was used to produce thiazole-5-carboxylate esters .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using X-ray crystallography. For example, the structure of 2-methylthiazole-5-carboxylic acid was elucidated using this technique . Structural and conformational studies of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives were performed using spectroscopic methods and supported by computational methods such as Hartree–Fock (HF) and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives involved S-alkylation, intramolecular cyclization, hydrolysis, and amidation . The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, although not a thiazole derivative, demonstrates the potential for using microreactor technology in the synthesis of complex molecules, which could be applicable to thiazole chemistry as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their structure. The presence of trifluoromethyl groups can significantly influence these properties. For instance, the crystalline structure of a 2-methyl thiazole derivative showed short intermolecular F–F contacts, indicating the influence of fluorine atoms on the solid-state packing . The biological activities of thiazole derivatives, such as fungicidal and antivirus activities, were systematically evaluated, with some compounds showing good activity against specific fungi and viruses . The biological evaluation of a library of thiazole derivatives revealed certain compounds to be toxic to C. elegans, highlighting the importance of bioactivity studies .

科学研究应用

合成和化学性质

- 2-(3,3,3-三氟丙基)-1,3-噻唑-5-羧酸及其衍生物已被探索用于合成新型杀菌剂,例如噻福酰胺。这些化合物以三氟乙酰乙酸酯为主要原料合成,在某些条件下已显示出 55.4% 以上的产率 (刘安昌,2012)。

- 涉及该化合物衍生物的环缩合反应产生了含三氟甲基的杂环化合物,表明其在创建不同的化学结构中的用途 (V. Sokolov、A. Aksinenko、I. Martynov,2014)。

- 该化合物还用于合成 4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC),这是一种新的受限杂环 γ-氨基酸,可模拟蛋白质的二级结构 (L. Mathieu 等,2015)。

生物和药学化学

- 2-(3,3,3-三氟丙基)-1,3-噻唑-5-羧酸的衍生物已被合成,以了解其潜在的抗菌特性。其中包括 2-氨基-5-芳基-1,3-噻唑-4-羧酸衍生物,它们在初步生物测定中显示出前景 (Zina K. Al Dulaimy 等,2017)。

- 该化合物的衍生物也正在探索用于构建铜配位聚合物,该聚合物在材料科学中具有潜在应用 (Natthaya Meundaeng、A. Rujiwatra、T. Prior,2017)。

- 新型 2-氨基-1,3-噻唑-4-羧酸衍生物已被设计、合成并显示出良好的杀菌和抗病毒活性,证明了该化合物在开发新的抗病毒和抗真菌剂中的用途 (李凤云等,2015)。

材料科学与工程

- 在材料科学中,该化合物参与了铜配位聚合物的合成,该聚合物显示出有趣的性质,例如结构转变以及在吸附和催化中的潜在应用 (Natthaya Meundaeng 等,2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZNRJDLCKITNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

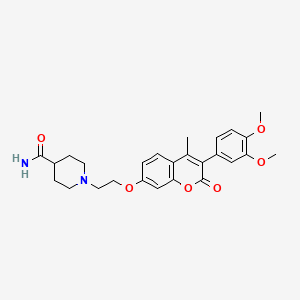

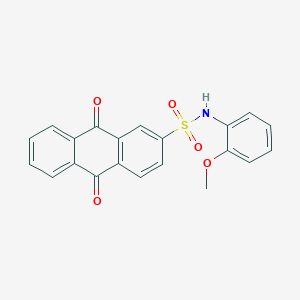

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)

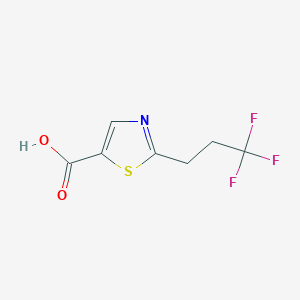

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

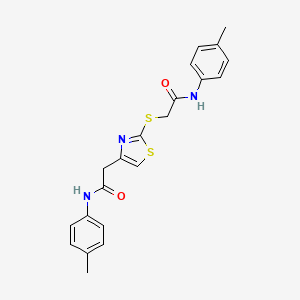

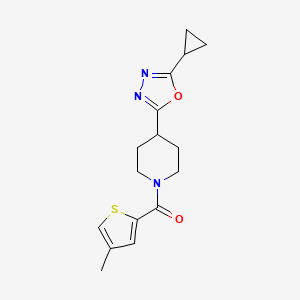

![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)

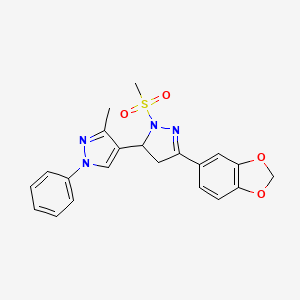

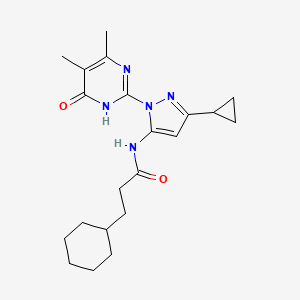

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)